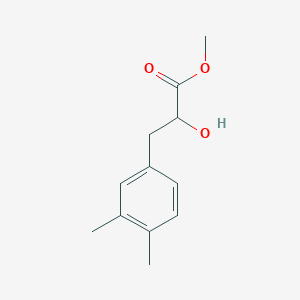

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate is an organic compound recognized for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a hydroxy group and an ester moiety, which are pivotal for its biological interactions. The compound has a molecular formula of C12H16O3 and a molecular weight of approximately 208.25 g/mol. The presence of the dimethyl-substituted phenyl group significantly influences its reactivity and interaction with biological systems, particularly through hydrogen bonding capabilities with enzyme active sites.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxy group facilitates hydrogen bonding, which can modulate enzymatic activities and influence metabolic pathways. Additionally, the ester functionality can undergo hydrolysis, releasing the corresponding acid that may further engage in biological interactions.

Potential Biological Effects

- Enzyme Modulation : Studies indicate that this compound may alter the activity of specific enzymes involved in inflammatory and proliferative pathways.

- Anticancer Properties : Preliminary research suggests potential applications in anticancer therapies due to its structural properties that may inhibit tumor growth by affecting cell cycle regulation.

- Anti-inflammatory Activity : The compound's ability to influence inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs.

Research Findings

Recent studies have explored the biological activity of this compound, highlighting its pharmacological potential:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce cell cycle arrest and apoptosis at specific concentrations. For instance, treatment with 20 µM resulted in significant G2/M phase arrest in human glioma cells .

- Mechanistic Insights : Research has demonstrated that the compound can increase levels of cyclin-dependent kinase (CDK) inhibitors while decreasing cyclin levels in treated cells, suggesting a mechanism involving cell cycle regulation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate | Similar hydroxy and ester groups | Potential anti-inflammatory effects |

| Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate | Different methyl substitution | Anticancer properties under investigation |

| Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Chlorine substituent instead of methyl groups | Exhibits unique enzyme inhibition profiles |

Case Studies

Several case studies provide insight into the practical applications and efficacy of this compound:

- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated reduced inflammation markers following treatment with this compound, indicating its potential therapeutic use in inflammatory diseases.

- Anticancer Efficacy : In a controlled trial involving human cancer cell lines, doses ranging from 10 to 40 µM led to significant inhibition of cell proliferation and induction of apoptosis through activation of p53 pathways .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |

InChI Key |

GGAMAOIXTZLUIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.